molecular formula C14H7NO5 B12299129 9-Methylidene-4,5-dioxopyrano[3,2-c]quinoline-2-carboxylic acid

9-Methylidene-4,5-dioxopyrano[3,2-c]quinoline-2-carboxylic acid

Cat. No.: B12299129
M. Wt: 269.21 g/mol
InChI Key: XLNMNGSEKMMRMI-UHFFFAOYSA-N
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Description

9-Methylidene-4,5-dioxopyrano[3,2-c]quinoline-2-carboxylic acid is a heterocyclic compound that belongs to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methylidene-4,5-dioxopyrano[3,2-c]quinoline-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyranoquinoline Core: The initial step involves the cyclization of an appropriate precursor to form the pyranoquinoline core. This can be achieved through a nucleophilic aromatic substitution reaction, where an aniline derivative reacts with a suitable electrophile under basic conditions.

    Introduction of the Methylidene Group: The next step involves the introduction of the methylidene group at the 9-position. This can be accomplished through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.

    Oxidation and Carboxylation: The final steps involve the oxidation of the intermediate to introduce the dioxo groups at the 4 and 5 positions, followed by carboxylation to introduce the carboxylic acid group at the 2-position. These steps can be carried out using common oxidizing agents and carboxylation reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, green chemistry principles, and process intensification techniques to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

9-Methylidene-4,5-dioxopyrano[3,2-c]quinoline-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed under controlled conditions.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction may produce hydroxylated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of quinoline-based compounds.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used as a building block for the development of new materials.

    Biology: The unique structure of the compound allows it to interact with biological targets, making it a potential candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Quinoline derivatives, including this compound, have shown promise in the development of new drugs for treating various diseases, such as cancer, malaria, and bacterial infections.

    Industry: The compound’s chemical properties make it suitable for use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-Methylidene-4,5-dioxopyrano[3,2-c]quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid: This compound shares a similar quinoline core but features a thieno ring instead of a pyrano ring.

    Quinolinyl-pyrazoles: These compounds contain a quinoline core with a pyrazole ring, offering different biological activities and chemical properties.

    Quinoline derivatives: Various quinoline derivatives, such as chloroquine and camptothecin, have been extensively studied for their medicinal properties.

Uniqueness

9-Methylidene-4,5-dioxopyrano[3,2-c]quinoline-2-carboxylic acid stands out due to its unique pyranoquinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C14H7NO5

Molecular Weight

269.21 g/mol

IUPAC Name

9-methylidene-4,5-dioxopyrano[3,2-c]quinoline-2-carboxylic acid

InChI

InChI=1S/C14H7NO5/c1-6-2-3-8-7(4-6)12-11(13(17)15-8)9(16)5-10(20-12)14(18)19/h2-5H,1H2,(H,18,19)

InChI Key

XLNMNGSEKMMRMI-UHFFFAOYSA-N

Canonical SMILES

C=C1C=CC2=NC(=O)C3=C(C2=C1)OC(=CC3=O)C(=O)O

Origin of Product

United States

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